Methyl 6-bromo-1-isopropylindoline-4-carboxylate
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Overview
Description
Methyl 6-bromo-1-isopropylindoline-4-carboxylate is a chemical compound belonging to the indole family, which is known for its significant role in various biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1-isopropylindoline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 3-amino-5-bromo-2-methylbenzoate with a solution of potassium nitrite in acetic acid at room temperature . This reaction yields the desired indole derivative through a series of steps involving cyclization and bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-isopropylindoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction, leading to different functionalized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 6-bromo-1-isopropylindoline-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-isopropylindoline-4-carboxylate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-1H-indole-4-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 6-bromo-4-indolecarboxylate
Uniqueness
Methyl 6-bromo-1-isopropylindoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the bromine atom at specific positions on the indole ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
methyl 6-bromo-1-propan-2-yl-2,3-dihydroindole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-8(2)15-5-4-10-11(13(16)17-3)6-9(14)7-12(10)15/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJOHYQKWMFNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C=C(C=C21)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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